(3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
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Overview
Description
(3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that features a triazole ring and a difluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.
Construction of the Butane-2,3-diol Backbone: This can be synthesized through a series of aldol condensations and reductions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce the difluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or as ligands for metal ions.
Medicine
Medicinally, such compounds may be investigated for their potential as antifungal, antibacterial, or anticancer agents due to the bioactivity associated with triazole and difluorophenyl groups.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the difluorophenyl group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
- (3R)-2-(2,5-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Uniqueness
The unique combination of the difluorophenyl group and the triazole ring in (3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBYSZZTJKCLBE-SZSXPDSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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